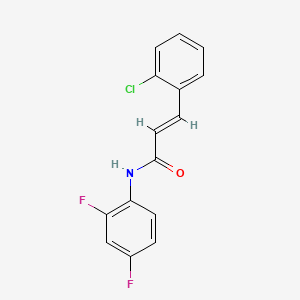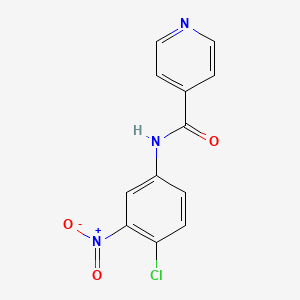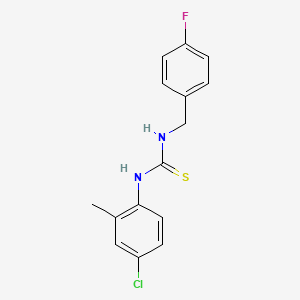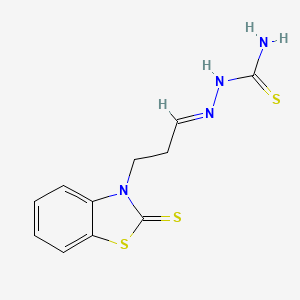
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CPAA and is synthesized through various methods. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA induces apoptosis in cancer cells by activating the caspase pathway. CPAA has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
CPAA has several advantages for lab experiments, including its potent biological activities, making it a promising candidate for drug development. Additionally, CPAA is relatively easy to synthesize, making it readily available for research purposes. However, CPAA also has limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for CPAA research, including further investigation of its mechanism of action, optimization of its biological activities for drug development, and evaluation of its potential toxicity and safety for human use. Additionally, CPAA can be used as a starting point for the synthesis of analogs with improved biological activities and reduced toxicity. Further research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Conclusion
In conclusion, CPAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA can be synthesized through various methods, and its mechanism of action is not fully understood. CPAA has several advantages for lab experiments, including its potent biological activities and relatively easy synthesis. However, CPAA also has limitations, including its potential toxicity and limited solubility in water. Future research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases.
合成方法
CPAA is synthesized through various methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-difluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA. Other methods of synthesizing CPAA include the reaction of 2,4-difluorobenzaldehyde with 2-chloro-N-(2-hydroxyethyl)aniline in the presence of a base to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA.
科学研究应用
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQXFLNZWGTYGV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)



![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)


![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)
